Tantal(V)-oxid -

Tantal(V)-oxid

Catalog Number: EVT-7932137
CAS Number:
Molecular Formula: O5Ta2
Molecular Weight: 441.89 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Tantalum(V) oxide is derived from tantalum, a rare metal found in minerals such as columbite and tantalite. The classification of tantalum oxides falls under the category of transition metal oxides, specifically belonging to the group of d-block elements in the periodic table. It exhibits both ionic and covalent bonding characteristics due to the nature of tantalum's electron configuration.

Synthesis Analysis

Methods of Synthesis

Tantalum(V) oxide can be synthesized through several methods:

  1. Salt Metathesis: This method involves reacting tantalum(V) chloride with an alkoxide, such as ethanol, often in the presence of a base like ammonia to trap hydrochloric acid produced during the reaction:
    10EtOH+Ta2Cl10+10NH3Ta2(OEt)10+10NH4Cl10\text{EtOH}+\text{Ta}_2\text{Cl}_{10}+10\text{NH}_3\rightarrow \text{Ta}_2(\text{OEt})_{10}+10\text{NH}_4\text{Cl}
  2. Electrochemical Methods: Tantalum can be oxidized electrochemically in alcohol solutions to produce tantalum(V) ethoxide, which can then be hydrolyzed to form tantalum(V) oxide:
    2Ta+10EtOH2Ta5++10EtO+5H22\text{Ta}+10\text{EtOH}\rightarrow 2\text{Ta}^{5+}+10\text{EtO}^{-}+5\text{H}_2
  3. Chemical Vapor Deposition: Tantalum(V) oxide films can also be produced by pyrolysis of tantalum precursors at high temperatures, leading to the formation of thin films suitable for optical applications:
    Ta2(OEt)10+30O2Ta2O5+20CO2+25H2O\text{Ta}_2(\text{OEt})_{10}+30\text{O}_2\rightarrow \text{Ta}_2\text{O}_5+20\text{CO}_2+25\text{H}_2\text{O}
  4. Sol-Gel Processes: This technique allows for the creation of nanoparticles or thin films through hydrolysis and condensation reactions involving tantalum precursors in a sol-gel matrix.

Technical Details

The choice of synthesis method influences the morphology, crystallinity, and purity of the resulting tantalum(V) oxide. For instance, sol-gel processes can yield nanoparticles with specific surface areas tailored for catalysis or sensor applications.

Molecular Structure Analysis

Structure

Tantalum(V) oxide has a complex crystalline structure that can exist in various forms including orthorhombic and monoclinic phases. The most stable form at room temperature is orthorhombic, characterized by corner-sharing octahedra of tantalum surrounded by oxygen atoms.

Data

  • Molecular Weight: Approximately 441.89 g/mol.
  • Density: About 8.3 g/cm³.
  • Melting Point: Approximately 1870 °C.
Chemical Reactions Analysis

Reactions

Tantalum(V) oxide participates in several chemical reactions:

  1. Hydrolysis: When exposed to water, it can form hydrated forms or react to produce tantalum hydroxide.
  2. Reduction: It can be reduced by strong reducing agents to form lower oxidation states of tantalum oxides or metallic tantalum.
  3. Acid-Base Reactions: Tantalum(V) oxide can react with strong acids or bases to form tantalate salts.

Technical Details

The reactivity of tantalum(V) oxide is influenced by its surface area and morphology; nanosized particles exhibit different reactivity compared to bulk materials.

Mechanism of Action

Process

The mechanism by which tantalum(V) oxide acts in various applications often involves its role as a dielectric material in capacitors or as a catalyst support. In capacitors, it provides high capacitance due to its ability to form a stable dielectric layer.

Data

The dielectric constant of tantalum(V) oxide is significantly high (around 25), making it suitable for miniaturized electronic components.

Physical and Chemical Properties Analysis

Physical Properties

  • Color: White powder.
  • Solubility: Insoluble in water but soluble in strong acids.
  • Thermal Stability: Maintains structural integrity at high temperatures.

Chemical Properties

  • Reactivity: Reacts with strong bases and acids.
  • Stability: Chemically stable under ambient conditions but can undergo phase transitions at elevated temperatures.
Applications

Tantalum(V) oxide has diverse scientific uses:

  1. Electronics: Used as a dielectric material in capacitors due to its high permittivity.
  2. Optics: Employed in optical coatings for lenses and mirrors because of its high refractive index.
  3. Catalysis: Acts as a catalyst support in various chemical reactions due to its stability and surface properties.
  4. Biomedical Applications: Investigated for use in drug delivery systems and as coatings for implants due to its biocompatibility.
Synthesis Methodologies of Tantalum(V) Oxide

Conventional Solid-State and Hydrothermal Synthesis Techniques

Conventional methods remain foundational for Ta₂O₅ powder production, albeit with inherent limitations in morphological control. Solid-state synthesis involves direct high-temperature calcination (typically > 1000°C) of tantalum metal or lower oxides in an oxygen-rich atmosphere. This process yields thermodynamically stable orthorhombic β-Ta₂O₅, but often results in coarse, irregularly shaped particles with strong aggregation, low specific surface area (SSA ≈ 1–5 m²/g), and limited photocatalytic or reaction kinetics suitability [1].

Hydrothermal synthesis offers improved control, utilizing aqueous or solvent-based reactions within pressurized autoclaves at temperatures ranging from 150°C to 300°C. Tantalum precursors like TaCl₅ or Ta alkoxides undergo hydrolysis and crystallization under these conditions. While capable of producing sub-micron particles and some defined morphologies (e.g., nanorods mentioned in orthorhombic forms), achieving true nanoscale dimensions (< 100 nm) without aggregation remains challenging. Particle size distribution is often broad, and SSA typically ranges from 10–30 m²/g [1] [3]. High precursor costs and the need for specialized pressure equipment add to the process complexity. The polymorphic outcome (e.g., low-temperature orthorhombic β-Ta₂O₅ vs. hexagonal δ-Ta₂O₅) depends critically on temperature, duration, and mineralizer additives.

Table 1: Conventional Ta₂O₅ Synthesis Methods and Characteristics

MethodTypical PrecursorsTemperature RangeKey Features of ProductLimitations
Solid-StateTa metal, Ta₂Oₓ (x<5)> 1000°CCoarse powders, β-phase dominant, Low SSAAggregation, High energy input
HydrothermalTaCl₅, Ta(OR)₅150°C - 300°CFiner particles, Morphology variationBroad PSD, Aggregation, Cost

Advanced Electrochemical Anodization Protocols for Nanostructured Ta₂O₅

Electrochemical anodization has emerged as a premier technique for fabricating highly ordered, vertically aligned Ta₂O₅ nanotube (NT) or nanoporous arrays directly on tantalum substrates. This method leverages the controlled electrochemical oxidation of Ta metal in fluoride-containing electrolytes under applied voltage.

The process initiates with the formation of a compact oxide layer:2Ta + 5H₂O → Ta₂O₅ + 10H⁺ + 10e⁻ [1]Subsequently, F⁻ ions induce localized oxide dissolution, leading to pore nucleation and growth:Ta₂O₅ + 12F⁻ + 10H⁺ → 2[TaF₆]⁻ + 5H₂O [1] [3]

Key parameters dictating the NT architecture include:

  • Electrolyte Composition: Commonly used electrolytes involve mixtures of H₂SO₄, H₃PO₄, or organic solvents (ethylene glycol, glycerol) with small additions of NH₄F or HF (0.1–5 wt%). Organic electrolytes generally enable longer nanotubes (> 20 µm) due to lower dissolution rates [1] [3].
  • Applied Voltage (10-60 V): Directly controls pore/nanotube diameter (typically 20–100 nm) and influences growth rate. Higher voltages accelerate growth but can lead to irregular morphologies if excessive.
  • Temperature and Duration: Govern nanotube length (up to tens of micrometers) and wall thickness.
  • Additives: Dimethyl sulfoxide (DMSO) or ethylene glycol improves electrolyte viscosity and reduces chemical dissolution, promoting uniformity and aspect ratio [1] [3].

The resulting highly ordered, high-surface-area nanotubular structures (SSA significantly higher than powders) offer direct pathways for charge carrier transport, making them exceptionally suitable for capacitors, photoelectrodes, and sensing applications. The anodic films are typically amorphous but crystallize to the β-phase upon annealing (> 500°C), enhancing their electronic properties.

Sol-Gel and Templated Approaches for Mesoporous Ta₂O₅ Architectures

Sol-gel chemistry provides exceptional versatility for producing high-purity Ta₂O₅ powders, thin films, and, crucially, mesoporous structures with tunable pore sizes (2–50 nm) and high SSAs. The process centers on the hydrolysis and polycondensation of tantalum alkoxide precursors, typically Ta(OC₂H₅)₅ (tantalum pentaethoxide) or Ta(OⁱC₃H₇)₅ (tantalum pentaisopropoxide):Hydrolysis: Ta(OR)₅ + H₂O → Ta(OR)₄(OH) + ROHCondensation: 2Ta(OR)₄(OH) → (RO)₄Ta-O-Ta(OR)₄ + H₂OThis proceeds to form an amorphous Ta₂O₅ gel network [1] [4].

Achieving mesoporosity requires templating agents:

  • Ligand-Assisted Templating: Organic surfactants (e.g., CTAB, Pluronics) complex with the metal precursor. Subsequent hydrolysis, condensation around the micelles, and template removal (calcination or solvent extraction) yield ordered mesopores. This approach demands precise control over hydrolysis rates (via water/precursor ratio, catalyst, temperature) to match the assembly kinetics of the surfactant-precursor complex [1].
  • Combined Sol-Gel & Hard Templating: Sol-gel derived Ta₂O₅ precursors are infiltrated into porous silica scaffolds (e.g., SBA-15, KIT-6). After condensation and calcination, the silica template is etched away (e.g., with HF or NaOH), leaving a Ta₂O₅ inverse replica with highly ordered mesopores [1].

Sol-gel templating yields materials with SSAs often exceeding 100 m²/g, significantly higher than conventional powders. This high surface area is crucial for applications like catalysis (e.g., dye degradation [1]) and gas sensing. However, challenges include potential pore collapse during template removal/calcination, residual carbon contamination, and the high cost of alkoxide precursors and templating agents. The calcination step (usually > 400°C) is also essential for crystallization but can reduce SSA and induce sintering.

Table 2: Sol-Gel & Templated Synthesis Strategies for Mesoporous Ta₂O₅

StrategyKey ComponentsPore OrderingTypical SSA (m²/g)Major Challenge
Ligand-Assisted (Soft)Ta(OR)₅ + Surfactant (CTAB, P123)Moderate-High60 - 150Precise hydrolysis rate control
Hard TemplatingTa(OR)₅ + Silica Template (SBA-15 etc.)Very High80 - 120Template removal, Structure fidelity
Sol-Gel OnlyTa(OR)₅ (controlled hydrolysis)Low20 - 50Aggregation, Low pore volume

Atomic Layer Deposition (ALD) and Chemical Vapor Deposition (CVD) for Thin-Film Fabrication

ALD and CVD enable precise, conformal deposition of high-quality Ta₂O₅ thin films essential for advanced microelectronics (high-k dielectrics), optical coatings, and functional core-shell nanostructures.

  • Atomic Layer Deposition (ALD):ALD relies on sequential, self-limiting surface reactions for atomic-scale thickness control and unparalleled conformality. A typical ALD cycle for Ta₂O₅ involves:
  • Pulse of Tantalum Precursor: Commonly Ta(NEt₂)₅ (PDEAT), Ta(NMe₂)₅ (PDMAT), TaCl₅, or Ta(OC₂H₅)₅.
  • Purge: Remove excess precursor and reaction byproducts.
  • Pulse of Oxygen Source: H₂O, O₃, or O₂ plasma.
  • Purge.The growth per cycle (GPC) is typically 0.4–1.0 Å, allowing sub-nanometer thickness control. Films are usually amorphous as-deposited at temperatures of 150–300°C, with bandgaps around 4.2 eV. Crystallization (β-phase) occurs upon annealing > 600°C, reducing the bandgap to ~3.9–4.0 eV. ALD excels for ultrathin (< 50 nm), pinhole-free films on complex 3D substrates [2] [3].
  • Chemical Vapor Deposition (CVD) & Thermal CVD:CVD employs vapor-phase precursors transported to a heated substrate where decomposition and reaction occur. Thermal CVD of Ta₂O₅ often uses tantalum ethoxide (Ta(OC₂H₅)₅) as the precursor. Key advantages include higher deposition rates compared to ALD and suitability for nanoparticle synthesis. Recent studies demonstrate thermal CVD synthesis of discrete Ta₂O₅ nanoparticles:
  • Precursor: Ta(OC₂H₅)₅ vaporized and carried by inert gas (e.g., N₂, Ar).
  • Reactor Temperature: Set point ~700°C, with computational fluid dynamics (CFD) indicating nanoparticle formation occurs in the gas phase at 530–610°C and ~15 kPa [5].
  • Product Characteristics: Single-crystalline nanoparticles with small average particle size (APS ≈ 13 nm), necking primarily at particle edges (minimizing aggregation), and high SSA (46.5 m²/g). These outperform nanoparticles made by hydrolysis of the same precursor and calcined at 800°C (APS ≈ 32 nm, SSA ≈ 10.1 m²/g, strong aggregation) [5].
  • Application: The high SSA and reduced aggregation of CVD-derived nanoparticles significantly enhance photocatalytic activity (≈58% higher H₂ generation rate) for overall water splitting when loaded with RuO₂ co-catalyst under UV light [5].

CVD generally offers higher throughput than ALD but with less precise thickness control and conformality on extreme topographies. Both techniques require sophisticated equipment and expensive, high-purity precursors.

Green Synthesis Strategies for Reduced Environmental Impact

Growing environmental concerns drive research into more sustainable Ta₂O₅ synthesis, focusing on minimizing hazardous chemicals, reducing energy consumption, and utilizing benign solvents. Key strategies include:

  • HF-Free Nanostructuring: Replacing toxic hydrofluoric acid (HF) in electrochemical anodization or etching steps is critical. Approaches involve:
  • Using fluoride salts (e.g., NH₄F) in buffered organic electrolytes (ethylene glycol, glycerol) instead of aqueous HF. While still containing F⁻, the lower concentration, reduced volatility, and slower dissolution kinetics improve safety and process control [1] [3].
  • Developing true fluoride-free anodization processes (e.g., in strong alkaline solutions) remains challenging but is an active research area.
  • Templating methods that avoid HF for template removal (e.g., using calcination or alternative etchants for silica hard templates, though NaOH etching introduces other challenges).
  • Solvent Reduction and Alternative Precursors:
  • Minimizing solvent use in sol-gel processes or employing less toxic alcohols.
  • Exploring aqueous-based sol-gel routes using water-soluble precursors like TaCl₅, though hydrolysis control is more difficult than with alkoxides.
  • Investigating bio-derived or less hazardous precursors, though established alkoxides and chlorides dominate due to reactivity requirements.
  • Energy Efficiency:
  • Lowering synthesis and calcination temperatures. Sol-gel and anodization can produce amorphous Ta₂O₅ active in certain applications (e.g., photocatalysis of dyes [1]) without high-temperature calcination.
  • Utilizing advanced heating methods (microwave, plasma) for faster, more energy-efficient processing.
  • Thermal CVD offers a potentially lower overall energy footprint for nanoparticle synthesis compared to multi-step solution methods requiring high calcination, as the particles form crystalline in a single step at moderate temperatures (530-610°C effective) [5].
  • Waste Valorization: Developing processes for recycling tantalum from spent materials or process streams.

Properties

Product Name

Tantal(V)-oxid

IUPAC Name

dioxotantaliooxy(dioxo)tantalum

Molecular Formula

O5Ta2

Molecular Weight

441.89 g/mol

InChI

InChI=1S/5O.2Ta

InChI Key

PBCFLUZVCVVTBY-UHFFFAOYSA-N

SMILES

O=[Ta](=O)O[Ta](=O)=O

Canonical SMILES

O=[Ta](=O)O[Ta](=O)=O

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